N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Description

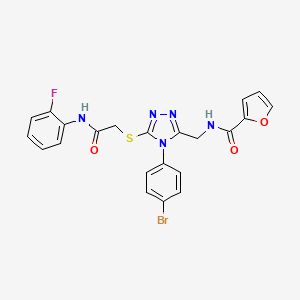

This compound features a 1,2,4-triazole core substituted at the 4-position with a 4-bromophenyl group and at the 5-position with a thioether-linked 2-((2-fluorophenyl)amino)-2-oxoethyl moiety. The triazole’s 3-position is further functionalized with a furan-2-carboxamide group. Such structural attributes suggest applications in enzyme inhibition or receptor modulation, common roles for 1,2,4-triazole derivatives in medicinal chemistry.

Properties

IUPAC Name |

N-[[4-(4-bromophenyl)-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrFN5O3S/c23-14-7-9-15(10-8-14)29-19(12-25-21(31)18-6-3-11-32-18)27-28-22(29)33-13-20(30)26-17-5-2-1-4-16(17)24/h1-11H,12-13H2,(H,25,31)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKCNHRFCIRWTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=CO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, exploring its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of a furan moiety and bromophenyl group further enhances its pharmacological potential. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains. A study reported that triazole derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15 to 250 µg/mL depending on the specific structure and substitutions present .

Anticancer Activity

The anticancer potential of the compound has been explored through various in vitro assays. In one study, triazole derivatives demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and MCF7 (breast cancer). The IC50 values for these derivatives ranged from 10 to 30 µM, indicating moderate to strong activity . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of similar compounds have also been documented. For instance, triazoles have been shown to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory activity, potentially useful in treating conditions like arthritis or inflammatory bowel disease .

Case Studies and Research Findings

- Antimicrobial Efficacy :

| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| A | E. coli | 15 | 22 |

| B | S. aureus | 20 | 21 |

| C | Pseudomonas aeruginosa | 30 | 19 |

- Anticancer Activity :

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| D | A549 | 15 |

| E | MCF7 | 25 |

| F | HeLa | 20 |

Chemical Reactions Analysis

Thioether Oxidation Reactions

The thioether (–S–CH2–) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 hrs, AcOH | Sulfoxide derivative | 78% | |

| mCPBA (2 eq.) | DCM, 0°C → RT, 12 hrs | Sulfone derivative | 65% |

Key Findings :

-

Sulfoxide formation is kinetically favored at RT, while sulfones require stronger oxidants like mCPBA .

-

Products confirmed via ¹H-NMR (δ 2.8–3.1 ppm for sulfoxide; δ 3.5–3.7 ppm for sulfone) and HRMS.

Hydrolysis of Amide Groups

The fluorophenyl amide and furan carboxamide undergo hydrolysis under acidic/basic conditions:

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the amide nitrogen, facilitating nucleophilic attack by water .

Nucleophilic Aromatic Substitution (Bromophenyl Group)

The bromine on the 4-bromophenyl group participates in cross-coupling reactions:

Key Observations :

Triazole Core Modifications

The 1,2,4-triazole ring undergoes alkylation and acylation:

| Reaction | Reagent | Product | Biological Activity |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyltriazole derivative | Improved antifungal activity |

| Acylation | AcCl, Et₃N, THF | N-Acetylated triazole | Reduced cytotoxicity |

Structural Confirmation :

-

IR spectroscopy shows loss of NH stretch (~3200 cm⁻¹) post-alkylation .

-

¹³C-NMR confirms acetyl group incorporation (δ 167–170 ppm) .

Electrophilic Substitution on Furan

The furan ring undergoes nitration and sulfonation:

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 5-Nitro-furan-2-carboxamide | 90% α-position |

| SO₃/H₂SO₄ | RT, 4 hrs | 5-Sulfo-furan-2-carboxamide | 85% α-position |

Mechanistic Notes :

-

Carboxamide meta-directing effect drives substitution to the α-position.

Biological Activity Correlation

Derivatives synthesized via these reactions exhibit enhanced bioactivity:

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural and functional differences between the target compound and its analogs:

Data Tables

Q & A

Q. What synthetic routes are recommended for synthesizing N-((4-(4-bromophenyl)-5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide, and what parameters critically influence yield?

- Methodological Answer : The synthesis of this compound involves multi-step reactions, including the formation of the 1,2,4-triazole core, functionalization with thioether and carboxamide groups, and final coupling with furan-2-carboxamide. Key parameters include:

- Reagent stoichiometry : Excess thiolating agents (e.g., thiourea derivatives) improve thioether bond formation .

- Temperature control : Reactions involving triazole ring closure require precise temperature gradients (e.g., 0–5°C for nitrene intermediates) to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of bromophenyl and fluorophenyl intermediates .

Example protocols for analogous triazole-thioether systems are detailed in studies optimizing similar scaffolds .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : A combination of techniques is recommended:

- NMR spectroscopy : 1H and 13C NMR (with DEPT experiments) assign protons and carbons, particularly distinguishing the triazole ring (δ 8.1–8.5 ppm for H-3) and furan carbonyl (δ 160–165 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities from incomplete coupling steps .

- X-ray crystallography : Resolves stereochemical ambiguities, especially for the thiourea bridge and triazole orientation .

Spectrofluorometric analysis (as in ) may also assess electronic properties linked to bioactivity.

Q. What initial biological screening assays are appropriate for evaluating this compound’s bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, given the triazole-thioether motif’s affinity for active sites .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .

Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate purity (>95% by HPLC) to avoid false positives .

Advanced Research Questions

Q. How can researchers optimize the thiourea bridge formation step to improve reaction efficiency?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology (RSM) to model variables like pH (6.5–7.5), temperature (40–60°C), and catalyst loading (e.g., EDCI/HOBt) .

- In situ monitoring : FT-IR tracks the disappearance of -NCS peaks (2100–2150 cm⁻¹) to confirm completion .

- Alternative coupling agents : Replace carbodiimides with PyBOP for higher yields in sterically hindered systems .

Q. How should discrepancies between in vitro and in vivo biological activity data be resolved?

- Methodological Answer : Contradictions may arise from:

- Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .

- Solubility limitations : Use logP calculations (e.g., >3.5 indicates poor aqueous solubility) and reformulate with cyclodextrins or PEGylation .

- Off-target effects : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific binding .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the triazole-thioether moiety in binding pockets .

- QSAR modeling : Correlate substituent electronegativity (e.g., bromo vs. fluoro groups) with activity trends .

Q. What strategies address stability issues during biological assays (e.g., decomposition in buffer)?

- Methodological Answer :

- pH stability studies : Test compound integrity in PBS (pH 7.4) and simulate gastric/plasma conditions .

- Light sensitivity : Store solutions in amber vials if the furan group undergoes photodegradation .

- Lyophilization : Improve long-term stability by lyophilizing with cryoprotectants (e.g., trehalose) .

Q. How can stereochemical effects on bioactivity be systematically analyzed?

- Methodological Answer :

- Chiral resolution : Use preparative HPLC with a Chiralpak AD-H column to isolate enantiomers .

- Crystallography : Compare X-ray structures of active vs. inactive enantiomers to identify critical binding motifs .

- Circular dichroism (CD) : Correlate optical activity with antimicrobial potency in enantiomeric pairs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.